molecular formula C9H8N2O3 B12360146 Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate

Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate

Cat. No.: B12360146
M. Wt: 192.17 g/mol
InChI Key: ICMMGIBWOLHXQM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a methyl ester group at the 5-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with methyl glyoxylate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives used in various chemical reactions and processes.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Benzimidazole derivatives are known for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and keto groups allows for diverse chemical modifications and enhances its reactivity in various synthetic applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-oxo-3,5-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-5H,1H3,(H,11,13)

InChI Key

ICMMGIBWOLHXQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NC(=O)NC2=C1

Origin of Product

United States

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